molecular formula C17H12ClFN6O B2480622 1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892745-60-7

1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2480622
CAS RN: 892745-60-7
M. Wt: 370.77
InChI Key: RTXXYMBMBDCSHV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been synthesized for various applications, including potential anticancer agents. The structure features a complex arrangement of rings, including triazole and oxadiazole, which are known for their versatility in chemical reactions and biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic compounds and building complexity through reactions such as cyclization, amination, and substitution. For example, compounds with structural similarities were synthesized through reactions involving chloroacetyl chloride and phosphoryl oxychloride, yielding cyclized intermediates that were further modified to achieve the desired structures (Vinayak, Sudha, & Lalita, 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using techniques such as single crystal diffraction, demonstrating planar configurations with perpendicular orientations of certain groups. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Compounds with similar structures have shown a range of chemical behaviors, including the ability to undergo various organic reactions such as cyclization, substitution, and formation of Schiff and Mannich bases. These reactions are significant for the synthesis of derivatives with enhanced biological or physical properties (Karthikeyan et al., 2006).

Scientific Research Applications

Synthesis and Structural Properties

1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine and its derivatives have been extensively studied for their chemical synthesis and structural properties. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, investigating their antimicrobial activities. The synthesis involved reactions of ester ethoxycarbonylhydrazones with primary amines, resulting in compounds that demonstrated moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Additionally, Kariuki et al. (2021) conducted synthesis and structural characterization of isostructural compounds involving 1,2,4-triazol and fluoroaryl components. The crystallographic analysis revealed that the molecules are essentially planar, with one of the fluorophenyl groups oriented roughly perpendicular to the rest of the molecule, avoiding steric interactions (Kariuki et al., 2021).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. For example, Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and found them to possess significant antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016). Demirbaş et al. (2010) also reported on the synthesis and antimicrobial activities of 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives, noting their efficacy against bacterial strains excluding Candida tropicalis and Candida albicans (Demirbaş et al., 2010).

Anticancer Evaluation

The potential anticancer properties of these compounds have been explored as well. Yakantham et al. (2019) synthesized and tested a series of thiazol-4-amine derivatives against various human cancer cell lines, revealing good to moderate activity on all tested cell lines (Yakantham et al., 2019). Vinayak et al. (2017) also synthesized novel amine derivatives with promising in vitro anticancer activity against multiple human cancer cell lines (Vinayak et al., 2017).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O/c1-9-4-2-3-5-11(9)16-21-17(26-23-16)14-15(20)25(24-22-14)10-6-7-13(19)12(18)8-10/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXYMBMBDCSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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